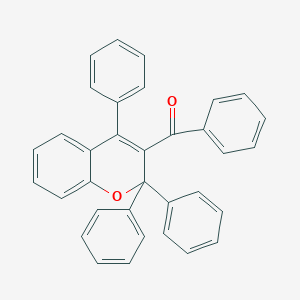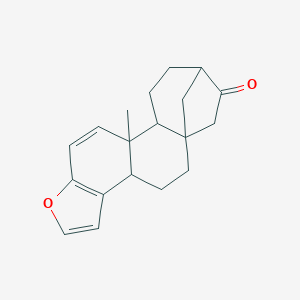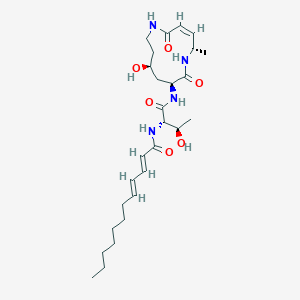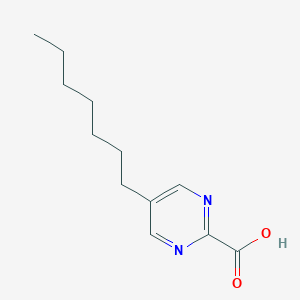
5-Heptylpyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Heptylpyrimidine-2-carboxylic acid, also known as HPCA, is a pyrimidine derivative that has been widely studied for its potential applications in the field of biochemistry and physiology. HPCA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In
作用機序
The mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been found to inhibit the activation of NF-κB, a key regulator of inflammation, and induce the expression of anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the activation of NF-κB. This compound has also been found to scavenge free radicals and protect against oxidative stress.
In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, and reduces tumor growth in animal models of cancer. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 5-Heptylpyrimidine-2-carboxylic acid is its potential as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is the low yield of the synthesis method, which can make it difficult to obtain sufficient quantities of pure this compound for experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
将来の方向性
There are several future directions for further research on 5-Heptylpyrimidine-2-carboxylic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
In addition, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosage and administration route.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has been extensively studied for its potential applications in the field of biochemistry and physiology. This compound exhibits a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The synthesis method of this compound involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of a range of diseases.
合成法
The synthesis of 5-Heptylpyrimidine-2-carboxylic acid involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The final product is obtained in a yield of approximately 50%. The purity of the product can be improved by further purification techniques such as column chromatography.
科学的研究の応用
5-Heptylpyrimidine-2-carboxylic acid has been extensively studied for its potential applications in the field of biochemistry and physiology. One of the main areas of research has been its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation.
Another area of research has been the anti-oxidant properties of this compound. This compound has been found to scavenge free radicals and protect against oxidative stress, which is implicated in a range of diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
In addition, this compound has been studied for its potential anti-cancer properties. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
105343-79-1 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
5-heptylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-5-6-7-10-8-13-11(12(15)16)14-9-10/h8-9H,2-7H2,1H3,(H,15,16) |
InChIキー |
HAXNGJJKAVMCOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
正規SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
同義語 |
2-Pyrimidinecarboxylic acid, 5-heptyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



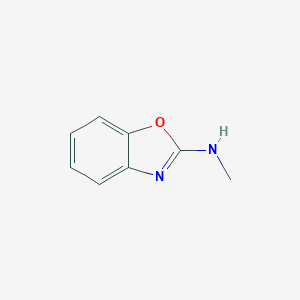
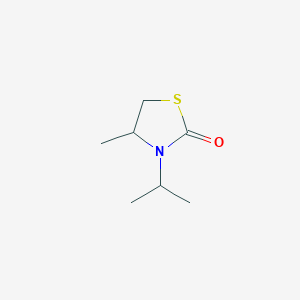
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
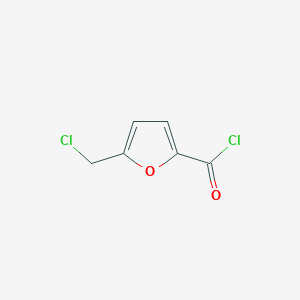
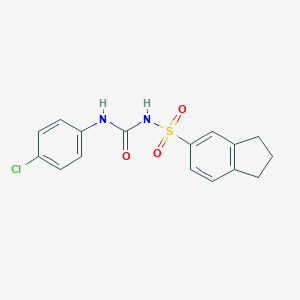
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
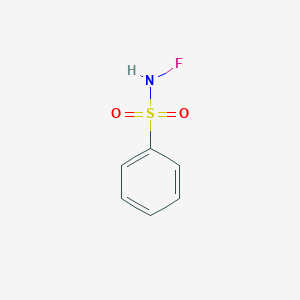
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
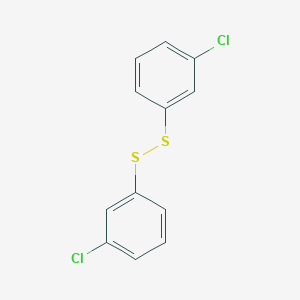
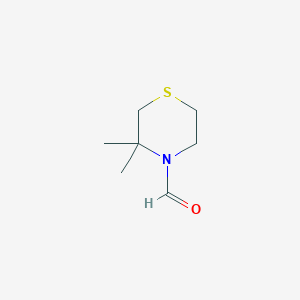
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
